(R)-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride
Overview
Description
®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is a chiral amino acid derivative with a naphthalene ring attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.
Formation of Intermediate: The naphthalene ring is introduced to the amino acid backbone through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Chiral Resolution: The chiral center is resolved using chiral catalysts or chiral auxiliaries to obtain the desired enantiomer.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for amide formation.
Major Products Formed
Oxidation: Naphthalene carboxylic acids or ketones.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring may facilitate binding to hydrophobic pockets, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride: A similar compound with a shorter carbon chain.
Naphthalene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride is unique due to its specific chiral center and the extended carbon chain, which may confer distinct biological and chemical properties compared to shorter-chain analogs.
This detailed article provides a comprehensive overview of ®-3-Amino-4-(naphthalen-2-yl)butanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3R)-3-amino-4-naphthalen-2-ylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2.ClH/c15-13(9-14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10;/h1-7,13H,8-9,15H2,(H,16,17);1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSJJEOZKOCDCT-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647466 | |
Record name | (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331847-02-0, 269398-90-5 | |
Record name | 2-Naphthalenebutanoic acid, β-amino-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331847-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(naphthalen-2-yl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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